Pleconaril Demonstrates Superior In Vitro Potency Against EV-D68 Clinical Isolates Relative to Vapendavir and Pirodavir
In a direct head-to-head comparison using a cytopathic effect (CPE) reduction assay in HeLa Rh cells (MOI 0.001), pleconaril exhibited substantially lower EC50 values against eight EV-D68 clinical isolates compared to vapendavir and pirodavir [1]. Across cluster A and B isolates, pleconaril EC50 values ranged from 0.13 μM to 0.83 μM (mean ~0.32 μM), whereas vapendavir showed EC50 values ranging from 1.0 μM to >50 μM (mean excluding outlier ~1.9 μM), and pirodavir ranged from 2.4 μM to 9.6 μM (mean ~4.7 μM) [1].
| Evidence Dimension | In vitro antiviral potency (EC50) against EV-D68 clinical isolates |
|---|---|
| Target Compound Data | Pleconaril EC50: 0.13–0.83 μM (mean across 8 isolates ~0.32 μM) |
| Comparator Or Baseline | Vapendavir EC50: 1.0–>50 μM (mean excluding outlier ~1.9 μM); Pirodavir EC50: 2.4–9.6 μM (mean ~4.7 μM) |
| Quantified Difference | Pleconaril is approximately 6-fold more potent than vapendavir and 15-fold more potent than pirodavir based on mean EC50 values |
| Conditions | HeLa Rh cells; CPE reduction assay; multiplicity of infection (MOI) 0.001; clinical isolates from 2009–2014 |
Why This Matters
For EV-D68 antiviral screening and mechanism-of-action studies, selecting pleconaril over vapendavir or pirodavir provides greater assay sensitivity and a wider dynamic range for detecting inhibitory effects.
- [1] Sun L, Meijer A, Froeyen M, et al. Antiviral activity of broad-spectrum and enterovirus-specific inhibitors against clinical isolates of enterovirus D68. Antimicrob Agents Chemother. 2015;59(12):7782-7785. Table 1. View Source
